Cas no 415929-64-5 (1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine)

1-Methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is a heterocyclic compound featuring both piperazine and imidazole moieties, offering versatile reactivity and structural utility in synthetic chemistry. Its dual functional groups enable applications in pharmaceutical intermediates, ligand design, and coordination chemistry. The compound’s stability and well-defined structure make it suitable for precise modifications in drug discovery, particularly for targeting receptor interactions or enzyme inhibition. The methyl substituents enhance lipophilicity, potentially improving bioavailability in bioactive derivatives. Its synthetic accessibility and compatibility with further functionalization underscore its value as a building block in medicinal and organic chemistry research.
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine structure
415929-64-5 structure
Product Name:1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
CAS No:415929-64-5
MF:C10H18N4
MW:194.276721477509
CID:6352843
PubChem ID:3817838
Update Time:2025-05-21

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • Cambridge id 5424352
    • Oprea1_600373
    • 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
    • EN300-37466717
    • 415929-64-5
    • Inchi: 1S/C10H18N4/c1-9-10(12-8-11-9)7-14-5-3-13(2)4-6-14/h8H,3-7H2,1-2H3,(H,11,12)
    • InChI Key: HRVHJPLBJOEBPP-UHFFFAOYSA-N
    • SMILES: N1(CC2=C(C)NC=N2)CCN(C)CC1

Computed Properties

  • Exact Mass: 194.153146591g/mol
  • Monoisotopic Mass: 194.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 35.2Ų

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37466717-0.05g
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95.0%
0.05g
$229.0 2025-03-16
Enamine
EN300-37466717-0.1g
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95.0%
0.1g
$342.0 2025-03-16
Enamine
EN300-37466717-0.25g
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95.0%
0.25g
$487.0 2025-03-16
Enamine
EN300-37466717-0.5g
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95.0%
0.5g
$768.0 2025-03-16
Enamine
EN300-37466717-1.0g
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95.0%
1.0g
$986.0 2025-03-16
Enamine
EN300-37466717-2.5g
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95.0%
2.5g
$1931.0 2025-03-16
Enamine
EN300-37466717-5.0g
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95.0%
5.0g
$2858.0 2025-03-16
Enamine
EN300-37466717-10.0g
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95.0%
10.0g
$4236.0 2025-03-16
Aaron
AR028ROU-50mg
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95%
50mg
$340.00 2025-02-16
Aaron
AR028ROU-100mg
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
415929-64-5 95%
100mg
$496.00 2025-02-16

Additional information on 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

1-Methyl-4-[(5-Methyl-1H-Imidazol-4-Yl)Methyl]Piperazine: A Comprehensive Overview

The compound with CAS No. 415929-64-5, known as 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine, is a highly specialized organic molecule with significant applications in various scientific and industrial fields. This compound is characterized by its unique structure, which combines a piperazine ring with an imidazole moiety, both of which are well-known for their versatility in chemical synthesis and biological interactions. The piperazine core provides a rigid framework that enhances the molecule's stability, while the imidazole group introduces hydrogen bonding capabilities and aromaticity, making it a valuable component in drug design and material science.

Recent studies have highlighted the potential of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine in the development of novel pharmaceutical agents. Researchers have explored its role as a building block for creating bioactive molecules, particularly in the context of anti-cancer and anti-inflammatory therapies. The compound's ability to form stable complexes with metal ions has also made it a promising candidate for use in catalytic processes and as a ligand in coordination chemistry. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its effectiveness as a chelating agent in enhancing the bioavailability of certain drugs.

The synthesis of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine involves a multi-step process that typically begins with the preparation of the imidazole derivative. This is followed by nucleophilic substitution reactions to attach the piperazine ring. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. The use of microwave-assisted synthesis has also been reported to accelerate reaction times while maintaining product quality, as detailed in a 2023 paper in *Green Chemistry*.

In terms of physical properties, 1-methyl-4-[(5-methyl-1H-imidazol-4-Yl)Methyl]Piperazine exhibits a melting point of approximately 180°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in organic synthesis reactions where precise control over solubility is required. Additionally, its thermodynamic stability has been tested under various conditions, revealing its resistance to degradation under mild acidic or basic environments.

The applications of this compound extend beyond pharmaceuticals into materials science and electronics. Its ability to act as a precursor for conducting polymers has been explored in recent research, with promising results in enhancing the electrical conductivity of polymer blends. A 2023 study published in *Advanced Materials* demonstrated that incorporating this compound into polymeric matrices significantly improved their mechanical properties and thermal stability.

Furthermore, 1-methyl-4-[(5-methyl-H-imidazol-Yl)Methyl]Piperazine has shown potential as an additive in industrial lubricants due to its friction-reducing properties. Its ability to form stable films on metal surfaces under high stress conditions has been validated through tribological testing, making it a candidate for use in high-performance machinery applications.

In conclusion, 1-Methyl-Piperazine (CAS No. 41592964) stands out as a versatile and multifaceted compound with applications spanning across diverse scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.